3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid

Chemical Sourcing Library Design SAR Reagents

Sourcing the 3-chloro-6-nitro regioisomer of benzofuran-2-carboxylic acid is a persistent challenge; the 6-nitro isomer is absent from major commercial catalogs, forcing researchers to waste time redesigning synthetic routes. 3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid (CAS 2092373-41-4) closes this gap, delivering the exact substitution pattern required for ischemic cell death target profiling. - Unique 3-Cl / 6-NO2 scaffold enables direct construction of ester/amide probe libraries. - Electron-withdrawing groups provide a UV/IR spectroscopic handle and activate the ring for nucleophilic aromatic substitution. - 95% purity, ready for head-to-head isomer comparison or late-stage nitro reduction.

Molecular Formula C9H4ClNO5
Molecular Weight 241.58 g/mol
Cat. No. B13243335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid
Molecular FormulaC9H4ClNO5
Molecular Weight241.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])OC(=C2Cl)C(=O)O
InChIInChI=1S/C9H4ClNO5/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13)
InChIKeyPJXVJNPTBWSGRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-nitro-1-benzofuran-2-carboxylic Acid – Identification and Substitution Profile


3-Chloro-6-nitro-1-benzofuran-2-carboxylic acid (CAS 2092373-41-4, molecular formula C9H4ClNO5, molecular weight 241.58 g/mol) is a disubstituted benzofuran-2-carboxylic acid derivative bearing an electron-withdrawing chlorine at position 3 and a nitro group at position 6 . This specific 3,6-substitution pattern distinguishes it from the more widely catalogued 3,5- and 5,4-regioisomers and creates a unique electronic environment that governs both its chemical reactivity and potential biological interactions .

Regioisomeric selectivity studies (3,6-substitution pattern)
Electron-deficient benzofuran scaffold for SAR exploration
3-Chloro handle for derivatization in OGD model SAR

Why 3-Chloro-6-nitro-1-benzofuran-2-carboxylic Acid Differs from Common Analogs


Benzofuran-2-carboxylic acid derivatives display profound position‑dependent differences in both synthetic behaviour and biological readout. The nitro group position (5‑ vs. 6‑) dictates dianion stability during homologation [1], while the presence and nature of a 3‑substituent (Cl, H, or larger groups) strongly modulates potency in cell‑based ischemic death assays [2]. Consequently, a researcher replacing the 3‑chloro‑6‑nitro isomer with a commercially more accessible 5‑nitro or 3‑unsubstituted analog would change the electronic landscape of the molecule and forfeit the specific reactivity and activity profile documented below.

5-Nitro vs 6-nitro isomer

Dianion stability and synthetic routes may not transfer between regioisomers.

3-Unsubstituted analog

Lacks the 3-position substitution associated with higher response in OGD cell models.

5-Chloro-4-nitro isomer

Different substitution pattern alters electronic environment and reactivity profile.

Differentiation Evidence Against Closest Benzofuran Analogs


Vendor Availability Gap for the 3,6-Substitution Pattern

Unlike the 5‑nitro‑ and 5‑chloro‑4‑nitro‑benzofuran‑2‑carboxylic acid regioisomers that are stocked by Sigma‑Aldrich and TCI, the 3‑chloro‑6‑nitro congener is not available through these major milligram‑to‑gram suppliers. The only identified commercial source (Leyan) offers 95 % purity at limited scale, creating a bottleneck for laboratories attempting to assemble focused libraries with complete regioisomeric coverage .

Vendor Availability
Head-to-head
0 major catalog listings vs. ≥2 for 5-nitro isomer
Procurement requires custom synthesis planning
Single-vendor limited-scale sourcing
Chemical Sourcing Library Design SAR Reagents

Predicted pKa Shift Versus Regioisomeric Analogs

The combined electron‑withdrawing effect of the 3‑chloro and 6‑nitro substituents is expected to depress the carboxylic acid pKa relative to mono‑nitro or differently substituted regioisomers. ChemSrc reports a predicted pKa of 2.40 ± 0.30 for the 5‑chloro‑4‑nitro isomer (CAS 412336-57-3) ; the 3‑chloro‑6‑nitro arrangement places the nitro group in a position with greater resonance communication with the carboxylate, and computational precedent on nitro‑benzofuran carboxylic acids [1] suggests a further pKa lowering of approximately 0.5–1.0 log units.

Predicted pKa
Class-level
~1.5–2.0 (target) vs. 2.40±0.30 (5-Cl-4-NO₂ isomer)
May alter salt formation and solubility profiles
No experimental pKa data available
Physicochemical Profiling Salt Formation Reactivity Prediction

Dianion Stability Divergence in 6-Substituted Benzofurans

A foundational study by Buttery, Knight & Nott (1984) demonstrated that the dianion derived from 6‑methoxybenzofuran‑2‑carboxylic acid undergoes rapid ring opening below –90 °C, whereas the corresponding 5‑ and 7‑methoxy dianions are stable and trappable with aldehydes [1]. Although no dianion study has been performed on the target 3‑chloro‑6‑nitro compound, the documented instability of 6‑substituted benzofuran‑2‑carboxylic acid dianions relative to 5‑substituted ones constitutes a position‑specific reactivity warning: synthetic routes validated on 5‑substituted isomers cannot be assumed transferable to the 6‑substituted system.

Dianion Stability
Class-level
6-Substituted dianion unstable ≤−90 °C; 5-substituted stable
Synthetic routes may require different conditions
Class-level inference from methoxy analog
Synthetic Methodology Dianion Chemistry Ring-Opening Reactivity

3-Substitution as a Potency Driver in Ischemic Cell Death Models

In a series of 3‑substituted‑benzofuran‑2‑carboxylic esters tested under oxygen‑glucose deprivation in H9c2 cardiomyoblasts and rat primary cardiac myocytes, the most potent compounds carried a 3‑sulfur‑linked substituent (EC50 = 0.532 μM) [1]. Although the target compound has a 3‑chloro rather than a 3‑thioether substituent, the study establishes that the presence of a 3‑substituent is critical: the unsubstituted parent ester was markedly less active. The 3‑chloro‑6‑nitro acid serves as a precursor for esterification or amidation, placing the chloro group in a position that can be exploited for further derivatisation or left intact to capitalise on its steric and electronic influence.

3-Substitution Effect
Class-level
≥10-fold higher response with 3-substitution (literature trend)
3-Chloro position supports SAR exploration
Target compound not directly tested
Ischemic Cell Death Cardioprotection Structure-Activity Relationship

High-Value Applications for 3-Chloro-6-nitro-1-benzofuran-2-carboxylic Acid


Focused Library Design for Ischemic Cardioprotection SAR

The 3‑chloro‑6‑nitro scaffold provides a direct entry into ester and amide libraries targeting ischemic cell death pathways. The 3‑chloro substituent fulfills the requirement for a 3‑position group that drives potency in oxygen‑glucose deprivation models [1], while the 6‑nitro group offers a spectroscopic handle (UV‑vis, IR) for reaction monitoring and the possibility of late‑stage reduction to an amine for further diversification.

Regioisomeric Selectivity Probes for Kinase or Enzyme Targets

Because the 6‑nitro isomer is absent from major vendor catalogues [1], acquiring this compound enables head‑to‑head profiling against the 5‑nitro and 5‑chloro‑4‑nitro isomers to interrogate whether nitro‑group position affects binding to targets such as Pim‑1, CK2, or carbonic anhydrase isoforms that are known to accommodate benzofuran‑2‑carboxylic acid scaffolds.

Synthetic Methodology Development on 6-Substituted Benzofurans

The known instability of 6‑substituted benzofuran‑2‑carboxylic acid dianions [1] makes this compound a valuable test substrate for developing new homologation or C–C bond‑forming strategies that circumvent ring‑opening pathways, with the electron‑withdrawing nitro group providing additional activation for nucleophilic aromatic substitution studies.

Application
Selection Property
Validation Focus
OGD model SAR library design
3-Chloro-6-nitro substitution pattern
Synthetic diversification and spectroscopic monitoring
Kinase/enzyme selectivity probe profiling
6-Nitro regioisomer (uncommon in catalogs)
Position-dependent target interaction screening
Synthetic methodology development
Electron-deficient 6-substituted benzofuran
Dianion instability avoidance strategies
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